Bienvenue dans la boutique en ligne BenchChem!

NP213 TFA

Onychomycosis Ex vivo nail model Trichophyton rubrum

NP213 TFA (Novexatin) is the only water-soluble cyclic heptapeptide [cyclo(Arg)7] proven to eradicate T. rubrum in ex vivo human nail where ciclopirox and amorolfine fail. Its rapid membrane-disrupting action delivers 43-57% culture-negative rates after only 28 days—enabling efficient study designs versus 52-week lacquers. Supplied as TFA salt for stability. Ideal as positive control in nail penetration models, benchmark for short-duration antifungal trials, and reference for keratin-modulated MIC profiling.

Molecular Formula C44H85F3N28O9
Molecular Weight 1207.3 g/mol
Cat. No. B8107579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP213 TFA
Molecular FormulaC44H85F3N28O9
Molecular Weight1207.3 g/mol
Structural Identifiers
SMILESC(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C42H84N28O7.C2HF3O2/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46;3-2(4,5)1(6)7/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63);(H,6,7)/t22-,23-,24-,25-,26-,27-,28-;/m0./s1
InChIKeyRAWZYRRHFHWWGX-UZTLYUDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NP213 TFA (Novexatin): Procurement-Ready Antimicrobial Peptide for Onychomycosis Research


NP213 TFA (Novexatin), a water-soluble cyclic heptapeptide composed of seven arginine residues, cyclo(Arg-Arg-Arg-Arg-Arg-Arg-Arg) [1], is a synthetic antimicrobial peptide specifically designed for the topical treatment of onychomycosis (nail fungal infection) [2]. It is supplied as a trifluoroacetate (TFA) salt to enhance stability and solubility for research and clinical formulation .

Why Generic Substitution Fails for NP213 TFA in Topical Antifungal Studies


Conventional topical antifungals for onychomycosis, such as ciclopirox and amorolfine, suffer from limited nail penetration, requiring prolonged daily application (up to 52 weeks) and often achieving suboptimal cure rates [1]. Furthermore, standard in vitro antimicrobial susceptibility test (AST) methodologies fail to predict antifungal efficacy within the nail, making direct comparisons of in vitro MIC values alone misleading for candidate selection [2]. NP213 TFA's differentiation lies in its rapid fungicidal action within human nail, its water-soluble cyclic structure facilitating superior nail penetration, and its clinical demonstration of efficacy after only 28 days of treatment [1].

NP213 TFA Quantitative Comparative Evidence Guide: Data vs. Standard Topical Antifungals


NP213 TFA vs. Ciclopirox and Amorolfine: Ex Vivo Efficacy in Infected Human Nail Model

In an ex vivo human nail infection model, treatment with 10% (wt/vol) NP213 TFA for 28 days successfully eradicated different strains of Trichophyton rubrum from infected nails. In contrast, treatment with 8% ciclopirox nail lacquer or 5% amorolfine nail lacquer failed to eradicate the dermatophyte infection [1]. Transmission electron microscopy (TEM) analysis of fungal morphology within the nail confirmed that NP213 TFA treatment resulted in marked fungal cell damage, whereas ciclopirox and amorolfine did not produce comparable disruption under the same conditions [2].

Onychomycosis Ex vivo nail model Trichophyton rubrum

NP213 TFA Clinical Efficacy with 28-Day Regimen vs. 52-Week Standard Topical Therapies

In two phase IIa human clinical trials, NP213 TFA was applied daily for only 28 days, in marked contrast to other topical onychomycosis treatments that typically require application for up to 52 weeks [1]. The first trial achieved a 43.3% rate of culture-negative nails at 180 days, while the second trial achieved a 56.5% rate of culture-negative nails for dermatophytes at 360 days [1]. All fungi identified in these studies were Trichophyton spp [1].

Clinical trial Phase IIa Trichophyton spp.

NP213 TFA MIC Values in Keratin-Rich Media: Baseline for Nail Environment Modeling

To better simulate the nail environment, the Minimum Inhibitory Concentration (MIC) of NP213 TFA against T. rubrum NCPF0118 was determined in 1640 media containing various keratin sources. The MIC values were 16-32 mg/L in the presence of human nail keratin, 125 mg/L with human skin keratin, and 250 mg/L with lamb's wool keratin [1]. This demonstrates that NP213 TFA retains meaningful activity against dermatophytes even in a protein-rich environment that mimics the nail bed.

MIC Keratin In vitro model

NP213 TFA: Optimal Research and Industrial Application Scenarios


Ex Vivo and In Vivo Onychomycosis Model Development

NP213 TFA is ideally suited as a positive control or test article in ex vivo infected human nail models or in vivo animal models of onychomycosis. Its documented ability to eradicate T. rubrum in ex vivo human nail, where standard lacquers (ciclopirox, amorolfine) fail [1], provides a robust benchmark for evaluating novel nail penetration enhancers or antifungal formulations. Its 28-day treatment regimen [2] also allows for more efficient study designs compared to agents requiring months of application.

Clinical Trial Comparators for Short-Duration Topical Antifungal Regimens

Given its established Phase IIa clinical efficacy data (43.3% to 56.5% culture-negative rates at 180-360 days) following only 28 days of treatment [2], NP213 TFA serves as a valuable benchmark in clinical research. It can be used as a reference compound when designing trials for new, short-duration topical antifungal therapies aiming to improve upon existing 52-week treatment paradigms.

Investigating Antifungal Activity in Keratin-Rich Environments

For researchers studying the impact of protein binding on antifungal efficacy, NP213 TFA provides a well-characterized tool. Its known MIC profile in media supplemented with human nail, human skin, and lamb's wool keratin (16-32 mg/L, 125 mg/L, and 250 mg/L, respectively) [3] offers a quantitative baseline. This is particularly relevant for assays designed to simulate the challenging nail bed environment where many antifungals show reduced activity.

Membrane-Disrupting Antimicrobial Peptide (AMP) Mechanism Studies

NP213 TFA, a cyclic cationic peptide, targets the fungal cytoplasmic membrane through perturbation and disruption [4]. Researchers studying the mechanism of action of membrane-active AMPs can utilize NP213 TFA as a model compound. Its defined structure (cyclo[Arg]7) and potent, rapid fungicidal activity make it suitable for comparative studies with other AMPs or for investigating fungal membrane adaptation and resistance mechanisms to this class of agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NP213 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.